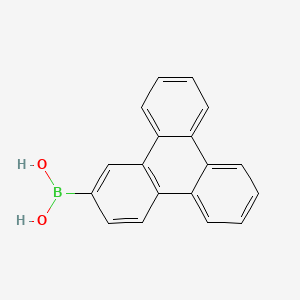
Triphenylen-2-ylboronic acid
Übersicht
Beschreibung
Triphenylen-2-ylboronic acid is a chemical compound with the molecular formula C18H13BO2 . It is also known by other names such as 2-Triphenylenylboronic acid and B-2-Triphenylenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids, including Triphenylen-2-ylboronic acid, has been a subject of research. A study titled “Rapid approach to complex boronic acids” discusses the synthesis of large libraries of boronic acid derivatives using multiple chemistries and building blocks . The synthesis was performed on a nanomole scale with high success rates .Molecular Structure Analysis
The molecular structure of Triphenylen-2-ylboronic acid consists of 18 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms along with a boron atom . The exact mass of the molecule is 272.100861 Da .Chemical Reactions Analysis
While specific chemical reactions involving Triphenylen-2-ylboronic acid are not mentioned in the search results, boronic acids in general play an exquisite role in synthetic chemistry . They are involved in various transformations including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis
Triphenylen-2-ylboronic acid has a molecular weight of 272.1 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 40.5 Ų . The complexity of the molecule is 372 .Wissenschaftliche Forschungsanwendungen
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results : Detection can be at the interface of the sensing material or within the bulk sample .
-
Synthesis of Borinic Acid Derivatives
- Field : Organic Chemistry
- Application Summary : Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
-
Biological Labelling and Protein Manipulation
- Field : Biochemistry
- Application Summary : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
- Methods of Application : This involves the use of boronic acids to label or manipulate proteins through their interactions with diols .
- Results : This has led to advancements in areas such as cell labelling and protein manipulation .
-
Development of Therapeutics
-
Electrophoresis of Glycated Molecules
- Field : Analytical Chemistry
- Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
- Methods of Application : This involves the use of boronic acids in the electrophoretic separation of glycated molecules .
- Results : This has improved the separation and analysis of glycated molecules .
-
Building Materials for Microparticles
- Field : Material Science
- Application Summary : Boronic acids have been used as building materials for microparticles for analytical methods .
- Methods of Application : This involves the use of boronic acids in the synthesis of microparticles .
- Results : This has led to the development of new materials for analytical methods .
-
Interactions with Diols and Strong Lewis Bases
- Field : Chemistry
- Application Summary : Boronic acids, including Triphenylen-2-ylboronic acid, can interact with diols and strong Lewis bases such as fluoride or cyanide anions .
- Methods of Application : These interactions can be used in various sensing applications, both in homogeneous assays and heterogeneous detection .
- Results : Detection can occur at the interface of the sensing material or within the bulk sample .
-
Development of Ultralong Room-Temperature Phosphorescence (RTP) Polymers
- Field : Material Science
- Application Summary : Triphenylen-2-ylboronic acid has been doped into polyvinyl alcohol (PVA) to achieve a long component and averaged RTP lifetime of 3.21 and 2.01 seconds respectively .
- Methods of Application : This involves doping Triphenylen-2-ylboronic acid into PVA .
- Results : The coexistence of boron and nitrogen in the boronic acid is conducive to inter-system crossing, leading to the development of ultralong RTP polymers .
Safety And Hazards
Eigenschaften
IUPAC Name |
triphenylen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BO2/c20-19(21)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFBSZZEOWJJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733021 | |
| Record name | Triphenylen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylen-2-ylboronic acid | |
CAS RN |
654664-63-8 | |
| Record name | Triphenylen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
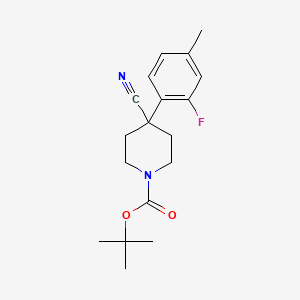
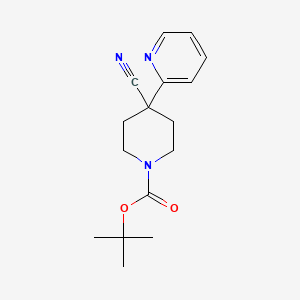
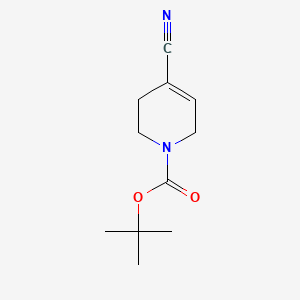
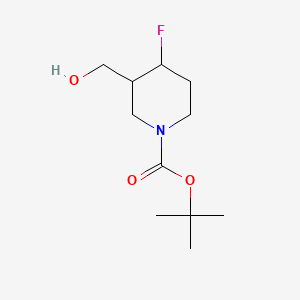
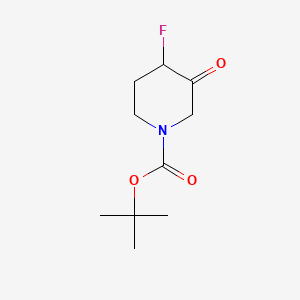
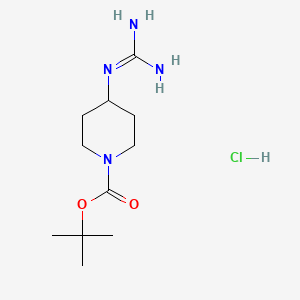
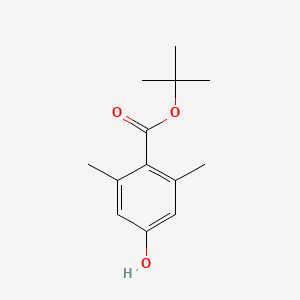

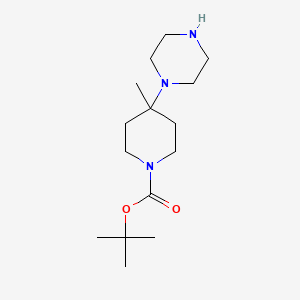
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)
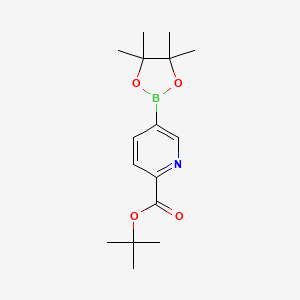
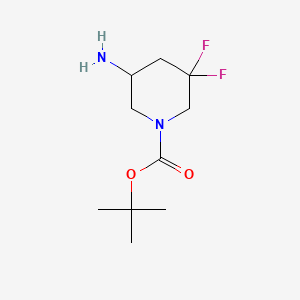
![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)